molecular formula C13H21BrO3 B14419097 Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate CAS No. 81266-43-5

Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate

Katalognummer: B14419097
CAS-Nummer: 81266-43-5
Molekulargewicht: 305.21 g/mol
InChI-Schlüssel: FOHBXYKXCPJRGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate is an organic compound with the molecular formula C13H21BrO3 It features a five-membered cyclopentyl ring with a bromine and a ketone group, attached to a heptanoate ester chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 2-oxocyclopentanone using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromo-ketone is then reacted with methyl 7-heptanoate under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized forms.

Wissenschaftliche Forschungsanwendungen

Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 7-(2-hydroxy-5-oxo-1-cyclopentenyl)heptanoate: Similar structure but with a hydroxyl group instead of a bromine atom.

    Methyl 7-(1-chloro-2-oxocyclopentyl)heptanoate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and hydroxy analogs. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired.

Eigenschaften

CAS-Nummer

81266-43-5

Molekularformel

C13H21BrO3

Molekulargewicht

305.21 g/mol

IUPAC-Name

methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate

InChI

InChI=1S/C13H21BrO3/c1-17-12(16)8-4-2-3-5-9-13(14)10-6-7-11(13)15/h2-10H2,1H3

InChI-Schlüssel

FOHBXYKXCPJRGC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCCCC1(CCCC1=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.